molecular formula C4H10N2O2 B6597905 2-hydrazinylbutanoic acid CAS No. 15960-39-1

2-hydrazinylbutanoic acid

Cat. No. B6597905
CAS RN: 15960-39-1
M. Wt: 118.13 g/mol
InChI Key: AJYLWDRNNNHBEV-UHFFFAOYSA-N
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Description

2-hydrazinylbutanoic acid, also known as 2-hydroxybutanoic acid or 2-HB, is an organic acid that is widely used in scientific research. It is a four-carbon molecule with a hydrazine group attached to one of the carbons. The hydrazine group is what gives 2-HB its unique properties. 2-HB has numerous applications in biochemistry, pharmacology, and other areas of scientific research. It is also used as a reagent in various laboratory experiments, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization of Arylhydrazones

  • Overview: Arylhydrazones of β-diketones, including compounds similar to 2-hydrazinylbutanoic acid, were synthesized and characterized. These compounds exhibit solvatochromic, thermal, and photoluminescent properties, making them of interest in various applications including material sciences and photoluminescence studies (Ma et al., 2012).

Functional Group Influence in Quantum Computational Studies

  • Overview: Studies on functional derivatives of 2-phenylbutanoic acid, which is structurally related to 2-hydrazinylbutanoic acid, reveal insights into donor-acceptor interactions, nonlinear optical properties, and molecular docking methods. These findings are significant for applications in molecular design and drug discovery (Raajaraman et al., 2019).

Biological Production of Malic Acid

  • Overview: The production of malic acid, which includes 2-hydroxybutanedioic acid, a derivative of 2-hydrazinylbutanoic acid, involves various biosynthesis pathways. This is relevant for applications in the food, chemicals, and pharmaceutical industries, offering sustainable alternatives for chemical synthesis (Dai et al., 2018).

Synthesis of Amino Acids Using Biocatalysis

  • Overview: The synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, structurally related to 2-hydrazinylbutanoic acid, was achieved using a biocatalytic approach. This process is important for drug development and industrial product manufacture, demonstrating the versatility of biocatalysis in synthesizing complex molecules (Hernández et al., 2017).

Preparation of Hydrazinyl Pseudo-Peptides

  • Overview: Hydrazinyl pseudo-peptides, derived from compounds similar to 2-hydrazinylbutanoic acid, have been synthesized, showcasing their potential in the field of peptide chemistry and drug development. The methodology offers a high atom economy and bond-forming efficiency, essential for pharmaceutical research (Fathi et al., 2014).

Fluorescent Probes for Measuring Hydrazine

  • Overview: The development of fluorescent probes for detecting hydrazine, structurally related to 2-hydrazinylbutanoic acid, is significant for environmental and biological applications. This includes monitoring ecosystem health and understanding biochemical processes in cells (Zhu et al., 2019).

Chemical Storage of Solar Energy

  • Overview: Hydrazones derived from compounds like 2-hydrazinylbutanoic acid have been explored for storing solar energy, a novel approach in renewable energy research. This study highlights the potential of these compounds in sustainable energy solutions (Tapabashi, 2014).

properties

IUPAC Name

2-hydrazinylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-2-3(6-5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYLWDRNNNHBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278681
Record name 2-hydrazinylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinylbutanoic acid

CAS RN

15960-39-1
Record name Butyric acid, 2-hydrazino-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydrazinylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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